molecular formula C21H24O12 B583985 Methyl Salicylate |A-D-O-Glucuronide Triacetate Methyl Ester CAS No. 101231-54-3

Methyl Salicylate |A-D-O-Glucuronide Triacetate Methyl Ester

Cat. No. B583985
CAS RN: 101231-54-3
M. Wt: 468.411
InChI Key: GCFDADXDOSHULB-ARWBCWGVSA-N
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Description

“Methyl Salicylate A-D-O-Glucuronide Triacetate Methyl Ester” is a chemical compound that is used as an intermediate in the synthesis of Aspirin metabolite . It is also known by other names such as “2- (Methoxycarbonyl)phenyl A-D-Glucopyranosiduronic Acid Methyl Triacetate Ester” and "carboxyphenyl A-D-Glucopyranosiduronic acid Triacetate Dimethyl Ester" .


Molecular Structure Analysis

“Methyl Salicylate A-D-O-Glucuronide Triacetate Methyl Ester” contains a total of 58 bonds, including 34 non-H bonds, 11 multiple bonds, 12 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 4 aliphatic esters, 1 aromatic ester, 1 aliphatic ether, and 1 aromatic ether . It contains a total of 57 atoms; 24 Hydrogen atoms, 21 Carbon atoms, and 12 Oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl Salicylate A-D-O-Glucuronide Triacetate Methyl Ester” has a molecular weight of 468.41 . Its density is predicted to be 1.35±0.1 g/cm3 . Further physical and chemical properties would require additional research.

Scientific Research Applications

Synthesis and Catalytic Applications

  • Methyl salicylate serves as a selective and inexpensive methylating agent for esterification of carboxylic acids, displaying a wide functional group tolerance. Its intramolecular hydrogen bonds play a crucial role in this process, making it a versatile reagent in synthetic chemistry (Chen et al., 2013).
  • In green chemistry, novel catalysts such as sulfated iron oxide–zirconia have been developed for the synthesis of methyl salicylate from salicylic acid and dimethyl carbonate. This catalyst provides an eco-friendly and efficient alternative for esterification processes (Molleti & Yadav, 2018).

Biotechnological and Enzymatic Studies

  • Glucuronoyl esterases are active on polymeric substrates like methyl esterified glucuronoxylan, which can be significant in understanding the enzymatic processes involved in plant cell wall degradation and has potential biotechnological applications (Biely et al., 2015).

Analytical and Sensory Applications

  • Methyl salicylate's role in the constitution of black tea aroma has been studied using a quartz crystal microbalance sensor, highlighting its importance in the fragrance industry and sensory analysis (Sharma et al., 2016).

Environmental and Plant Biology

  • Methyl salicylate's role in plants, especially in response to heavy metal stress, has been explored. It acts as a plant growth regulator and influences plant communication, aiding in the counteraction of environmental stress (Sharma et al., 2020).

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O12/c1-10(22)29-15-16(30-11(2)23)18(31-12(3)24)21(33-17(15)20(26)28-5)32-14-9-7-6-8-13(14)19(25)27-4/h6-9,15-18,21H,1-5H3/t15-,16-,17-,18+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFDADXDOSHULB-ARWBCWGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858093
Record name 2-(Methoxycarbonyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101231-54-3
Record name 2-(Methoxycarbonyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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